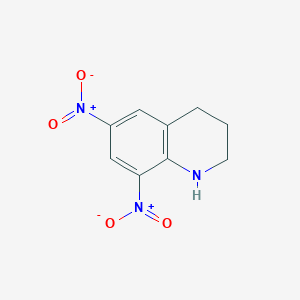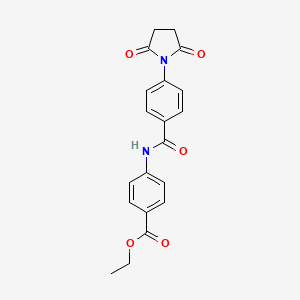![molecular formula C21H19N5OS B2724305 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1206987-69-0](/img/structure/B2724305.png)
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C21H19N5OS and its molecular weight is 389.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Asthmatic and Respiratory Disease Treatment
Compounds structurally related to N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide have been evaluated for their anti-asthmatic activities. A study by Kuwahara et al. (1997) synthesized and evaluated a series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among them, certain compounds showed excellent anti-asthmatic activity, suggesting potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antiviral Activity
Shamroukh and Ali (2008) explored the antiviral properties of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives against hepatitis-A virus (HAV). The study revealed that some prepared compounds exhibited promising antiviral activity, highlighting the potential of such compounds in antiviral research and treatment strategies (Shamroukh & Ali, 2008).
Antimicrobial and Anticancer Properties
Research into thienopyrimidine derivatives, which share a similar heterocyclic framework with the compound , has shown pronounced antimicrobial activity. Bhuiyan et al. (2006) synthesized a range of derivatives that exhibited significant activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006). Additionally, Tumosienė et al. (2020) investigated the antioxidant and anticancer activities of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, finding some compounds with significantly higher antioxidant activity than ascorbic acid and cytotoxic effects against cancer cell lines (Tumosienė et al., 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds within this chemical class have been a subject of interest. Sallam et al. (2021) detailed the synthesis of a pyridazine analog, emphasizing its medicinal chemistry significance due to heterocyclic compounds' pharmaceutical importance. Their work involved spectroscopic techniques and XRD for structural elucidation, offering insights into the compound's potential applications based on structural and electronic properties (Sallam et al., 2021).
Eigenschaften
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-15-23-24-20-11-10-19(25-26(15)20)16-6-5-7-17(14-16)22-21(27)12-13-28-18-8-3-2-4-9-18/h2-11,14H,12-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIAAGDVXTQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


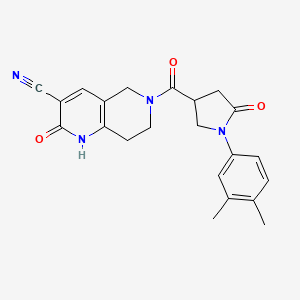

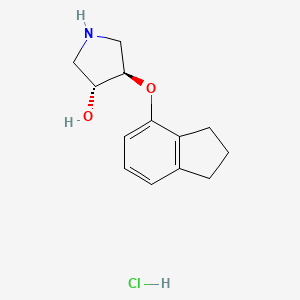
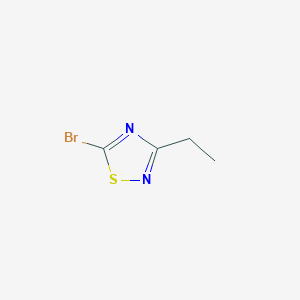

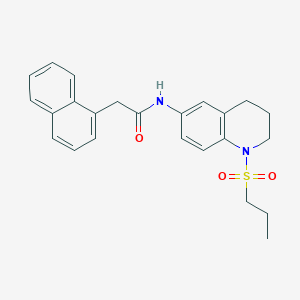

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2724234.png)
![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2724235.png)
![Methyl 2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2724238.png)

